1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one
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Overview
Description
1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one is an organic compound with the molecular formula C9H10O and a molecular weight of 134.1751 g/mol . This compound is characterized by its bicyclic structure, which includes a heptene ring fused with a cyclopropane ring, and two methyl groups attached at the 1 and 4 positions . It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
The synthesis of 1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one undergoes various chemical reactions, including:
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .
Scientific Research Applications
1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one can be compared with other bicyclic compounds, such as:
Bicyclo[2,2,1]heptane: This compound has a similar bicyclic structure but lacks the methyl groups and the double bond present in this compound.
Bicyclo[3,2,0]heptane: This compound also shares the bicyclic framework but differs in the position and number of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the double bond, which confer distinct chemical and biological properties .
Properties
CAS No. |
133700-21-7 |
---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2,5-dimethylbicyclo[3.2.0]hepta-2,3-dien-7-one |
InChI |
InChI=1S/C9H10O/c1-6-3-4-9(2)5-7(10)8(6)9/h4,8H,5H2,1-2H3 |
InChI Key |
FUOVUASAXJUJJO-UHFFFAOYSA-N |
SMILES |
CC1=C=CC2(C1C(=O)C2)C |
Canonical SMILES |
CC1=C=CC2(C1C(=O)C2)C |
Origin of Product |
United States |
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